Enhanced Lipophilicity Drives Superior Predicted CNS Permeability vs. Unsubstituted Aminorex
The 4-bromophenyl derivative exhibits a computed XLogP3-AA of 1.4, compared to 1.0 for the unsubstituted phenyl analog aminorex [1]. This 0.4 log unit increase in lipophilicity is expected to enhance passive diffusion across the blood-brain barrier, potentially yielding higher brain-to-plasma concentration ratios in in vivo models. While direct comparative brain exposure data are not publicly available, the logP difference is consistent with established QSAR models for CNS-active 2-aminooxazolines [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | Aminorex (5-phenyl-4,5-dihydro-1,3-oxazol-2-amine): XLogP3-AA ≈1.0 |
| Quantified Difference | Δ XLogP3-AA = +0.4 |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2024.11.20 release. |
Why This Matters
A 0.4 log unit lipophilicity increase can translate to a roughly 2.5-fold higher octanol/water partition coefficient, a parameter frequently correlated with enhanced CNS penetration in neuropharmacology lead optimization.
- [1] PubChem. Compound Summary for CID 53396284 (XLogP3-AA 1.4) and CID 13503 (aminorex, XLogP3-AA 1.0). Retrieved 2026-04-25. View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2 (4), 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
